molecular formula C14H11F4N3O5 B7784913 Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B7784913
M. Wt: 377.25 g/mol
InChI Key: UKHSMYGFJPGCOX-UHFFFAOYSA-N
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Description

Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a fluorophenyl group, and a trifluoromethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactionsThe final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the trifluoromethyl group increases its metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of a fluorophenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxopyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O5/c1-26-11(23)13(25,14(16,17)18)8-9(19)21(12(24)20-10(8)22)7-5-3-2-4-6(7)15/h2-5,25H,19H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHSMYGFJPGCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(N(C(=O)NC1=O)C2=CC=CC=C2F)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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